
6,13-Bis(4-biphenylyl)pentacène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13-Bis(4-biphenylyl)pentacene is a derivative of pentacene . Pentacene derivatives have been the focus of intensive research due to their excellent carrier transport properties . They offer potential applications in organic light-emitting diodes (OLED), organic photovoltaic cells (OPVCs), chemical sensors, and organic thin-film transistors (OTFTs) .
Synthesis Analysis
The synthesis of pentacene derivatives involves the use of 6,13-Pentacenequinone and organolithium in the preparation of 6,13-dihydropentacene at 0 °C . The pentacene derivatives are then synthesized with SnCl2/HCl as a reducing agent to reduce 6,13-dihydropentacene at room temperature .Molecular Structure Analysis
The molecular structure of pentacene derivatives is characterized using NMR . The molecular packing of organic semiconductors plays a crucial role in charge transport . The addition of substituents at the 6,13-position improves the solubility and stability of pentacene .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pentacene derivatives are characterized using FT-IR and NMR spectroscopy and elemental analysis . The reaction steps yield products whose structures can be identified via these methods .Physical And Chemical Properties Analysis
Pentacene derivatives are soluble in organic solvents like chloroform, dichloromethane, THF, and toluene . They exhibit a charge transport mobility of 10-4 cm2V-1s-1, and the on/off current ratio is 102 . They are also 2.5 times more stable under oxidation in a solution compared with pentacene .Applications De Recherche Scientifique
Transistors organiques à effet de champ (OFET)
Les dérivés du pentacène ont suscité l'attention pour leur mobilité de charge élevée, ce qui en fait des matériaux prometteurs pour les OFET. Cependant, la faible solubilité du pentacène dans les solvants organiques courants entrave son utilisation dans les procédés en solution, tels que le dépôt par centrifugation. En introduisant des substituants en position 6,13, les chercheurs ont amélioré la solubilité et la stabilité. Plus précisément, le 6,13-Bis(4-biphenylyl)pentacène (BPEP) a été synthétisé et utilisé dans des dispositifs OFET par dépôt par centrifugation. Ces dispositifs présentent une mobilité de 0,07 cm²/V·s à une tension de seuil (Vth) de -10 V et un rapport ION/IOFF de 10² .
Semi-conducteurs en couches minces photosensibles
6,13-Bis(4-propylphenyl)pentacène, un autre dérivé, a démontré une photosensibilité allant jusqu'à 10⁷. Cette propriété le rend approprié pour une utilisation dans les transistors organiques à couches minces (OTFT). Les chercheurs ont étudié sa dépendance à l'intensité lumineuse sous illumination, révélant son potentiel pour des applications optoélectroniques .
Matériel pour dispositifs électroniques flexibles
En tant que semi-conducteurs organiques, les dérivés du pentacène jouent un rôle crucial dans les produits électroniques flexibles de nouvelle génération. Il s'agit notamment de capteurs flexibles, de papier électronique et de balises RFID. En adaptant la structure des dérivés, les chercheurs visent à équilibrer la facilité de traitement, les propriétés électroniques et la stabilité environnementale .
Matériaux de transport de charge dans les photovoltaïques organiques (OPV)
Les dérivés du pentacène ont été explorés comme matériaux de transport de charge dans les OPV. Leur capacité à faciliter une séparation et un transport de charge efficaces est essentielle pour améliorer les performances des OPV. Bien que le this compound lui-même ne soit peut-être pas le plus étudié dans ce contexte, des dérivés connexes contribuent au domaine .
Photodétecteurs et dispositifs sensibles à la lumière
En raison de leur délocalisation étendue des électrons π, les dérivés du pentacène présentent une forte absorption dans le domaine visible. Les chercheurs ont étudié leur potentiel en tant que photodétecteurs et dispositifs sensibles à la lumière. Bien que les études spécifiques sur le this compound soient limitées, ses caractéristiques structurelles suggèrent une pertinence dans ce domaine .
Matériaux pour diodes électroluminescentes organiques (OLED)
Bien que le pentacène lui-même ne soit pas couramment utilisé dans les OLED en raison de son instabilité, des dérivés présentant une solubilité et une stabilité améliorées ont été explorés. Ces matériaux contribuent au développement de dispositifs électroluminescents organiques efficaces. Bien que le this compound soit moins étudié, il s'inscrit dans ce contexte plus large .
Mécanisme D'action
Target of Action
6,13-Bis(4-biphenylyl)pentacene, also known as 6,13-di-biphenyl-4-yl-pentacene, is primarily used in the field of organic semiconductors . Its primary targets are organic field-effect transistors (OFETs), where it plays a crucial role in charge transport .
Mode of Action
The compound interacts with its targets (OFETs) by facilitating charge transport . The addition of substituents at the 6,13-position improves the solubility and stability of pentacene, making it possible to use the derivatives in spin coating of OFETs .
Biochemical Pathways
The compound’s interaction with its targets results in changes in the electronic properties of the OFETs, affecting their performance .
Pharmacokinetics
Its solubility in organic solvents like chloroform, dichloromethane, thf, and toluene is noteworthy .
Result of Action
The result of the compound’s action is the improved performance of OFETs. Specifically, the compound has been shown to increase the charge transport mobility and the on/off current ratio in OFETs . Moreover, the compound is more stable under oxidation compared to pentacene .
Action Environment
The action, efficacy, and stability of 6,13-Bis(4-biphenylyl)pentacene are influenced by environmental factors such as the type of solvent used and the temperature . For instance, the compound’s solubility varies with different solvents, which can impact its performance in OFETs . Additionally, the compound’s stability can be affected by exposure to light and oxygen .
Safety and Hazards
Orientations Futures
Pentacene derivatives show promise in the field of organic electronics . They can be integrated into sensor systems that can effectively detect harmful gases . Their high reactivity to even low ammonia gas concentrations makes them suitable for use in gas sensors . It is expected that these organic FET-based gas sensors will be important in the future display industry .
Analyse Biochimique
Biochemical Properties
6,13-Bis(4-biphenylyl)pentacene plays a crucial role in biochemical reactions due to its unique structural properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through π-π stacking interactions and hydrophobic interactions. These interactions can influence the activity of enzymes and the stability of protein complexes. For instance, 6,13-Bis(4-biphenylyl)pentacene has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and potentially altering metabolic pathways .
Cellular Effects
The effects of 6,13-Bis(4-biphenylyl)pentacene on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 6,13-Bis(4-biphenylyl)pentacene has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 6,13-Bis(4-biphenylyl)pentacene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their functions. For example, 6,13-Bis(4-biphenylyl)pentacene has been found to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,13-Bis(4-biphenylyl)pentacene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under prolonged exposure to light and oxygen. Studies have shown that the degradation products of 6,13-Bis(4-biphenylyl)pentacene can have different biological activities compared to the parent compound. Long-term exposure to 6,13-Bis(4-biphenylyl)pentacene in cell cultures has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 6,13-Bis(4-biphenylyl)pentacene vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as promoting cell survival and proliferation. At high doses, 6,13-Bis(4-biphenylyl)pentacene can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the biological response to 6,13-Bis(4-biphenylyl)pentacene changes dramatically at specific concentration ranges .
Metabolic Pathways
6,13-Bis(4-biphenylyl)pentacene is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. The metabolic pathways of 6,13-Bis(4-biphenylyl)pentacene are complex and can vary depending on the specific cellular context .
Transport and Distribution
Within cells and tissues, 6,13-Bis(4-biphenylyl)pentacene is transported and distributed through interactions with transporters and binding proteins. This compound can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects. The localization and accumulation of 6,13-Bis(4-biphenylyl)pentacene can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 6,13-Bis(4-biphenylyl)pentacene is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 6,13-Bis(4-biphenylyl)pentacene has been found to localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and other nuclear processes .
Propriétés
IUPAC Name |
6,13-bis(4-phenylphenyl)pentacene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H30/c1-3-11-31(12-4-1)33-19-23-35(24-20-33)45-41-27-37-15-7-9-17-39(37)29-43(41)46(44-30-40-18-10-8-16-38(40)28-42(44)45)36-25-21-34(22-26-36)32-13-5-2-6-14-32/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPCFCMBWVLRFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C5C=CC=CC5=CC4=C(C6=CC7=CC=CC=C7C=C63)C8=CC=C(C=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
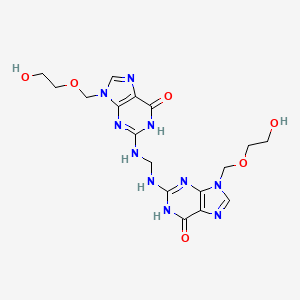
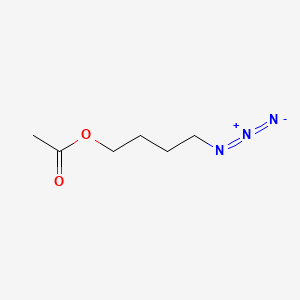
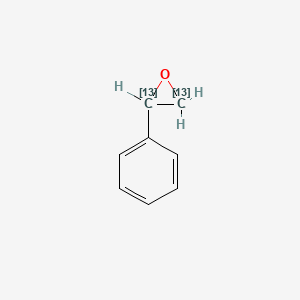

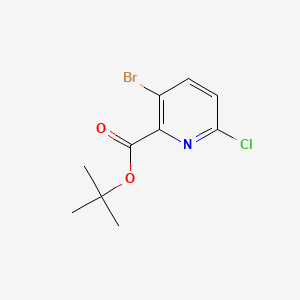
![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)
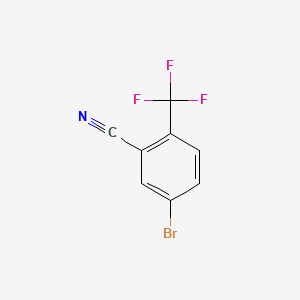
![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)
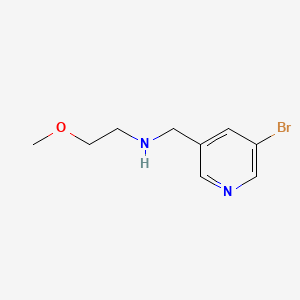
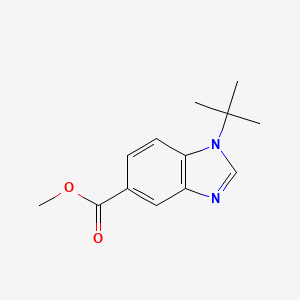
![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)
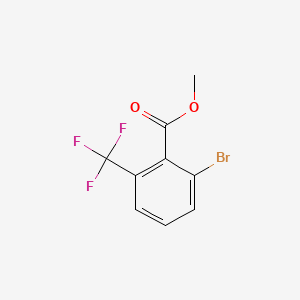

![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)
